

Spectroscopic data (NMR, IR, Mass Spec) of Heptyl Chlorosulfinate

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Compound of Interest

Compound Name: Heptyl Chlorosulfinate

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Technical Guide: Spectroscopic Data of Heptyl Chlorosulfinate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected spectroscopic data for **heptyl chlorosulfinate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for **heptyl chlorosulfinate** in public literature, this document presents predicted data based on the analysis of analogous alkyl chlorosulfonates and established spectroscopic principles. It also includes a generalized experimental protocol for its synthesis and subsequent spectroscopic analysis.

Introduction

Heptyl chlorosulfinate is an organic compound that serves as a reactive intermediate, primarily in the conversion of alcohols to alkyl chlorides. Its instability makes isolation and detailed characterization challenging. However, understanding its spectroscopic signature is crucial for monitoring reaction progress and ensuring the purity of subsequent products. This guide synthesizes the expected spectroscopic characteristics of **heptyl chlorosulfinate**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **heptyl chlorosulfinate**. These predictions are derived from typical values for similar functional groups and alkyl chains.

Table 1: Predicted ^1H NMR Data for **Heptyl Chlorosulfinate**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
$\text{CH}_3\text{-(CH}_2)_5\text{-}$	0.8 - 1.0	Triplet	3H
$\text{-(CH}_2)_5\text{-CH}_2\text{-O-}$	1.2 - 1.8	Multiplet	10H
$\text{-CH}_2\text{-O-SOCl}$	4.0 - 4.5	Triplet	2H

Table 2: Predicted ^{13}C NMR Data for **Heptyl Chlorosulfinate**

Carbon	Chemical Shift (δ , ppm)
$\text{CH}_3\text{-(CH}_2)_5\text{-}$	13 - 15
$\text{-(CH}_2)_5\text{-CH}_2\text{-O-}$	22 - 32
$\text{-CH}_2\text{-O-SOCl}$	65 - 75

Table 3: Predicted IR Absorption Data for **Heptyl Chlorosulfinate**

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
S=O stretch	1200 - 1250	Strong
S-O stretch	800 - 900	Strong
C-O stretch	1000 - 1100	Strong
S-Cl stretch	400 - 500	Medium

Table 4: Predicted Mass Spectrometry Data for **Heptyl Chlorosulfinate**

Fragment	m/z	Comments
$[\text{C}_7\text{H}_{15}\text{OSOC}]^+$	198/200	Molecular ion (isotope pattern due to $^{35}\text{Cl}/^{37}\text{Cl}$)
$[\text{C}_7\text{H}_{15}\text{O}]^+$	115	Loss of SOCl
$[\text{C}_7\text{H}_{15}]^+$	99	Loss of OSOCl
$[\text{C}_5\text{H}_{11}]^+$	71	Fragmentation of the alkyl chain
$[\text{C}_4\text{H}_9]^+$	57	Fragmentation of the alkyl chain
$[\text{SOCl}]^+$	83/85	Isotope pattern due to $^{35}\text{Cl}/^{37}\text{Cl}$

Experimental Protocols

3.1. Synthesis of Heptyl Chlorosulfinate

Heptyl chlorosulfinate is typically synthesized by the reaction of heptanol with thionyl chloride.^[1] This reaction is often performed in situ and the product used directly for the synthesis of heptyl chloride.^[1]

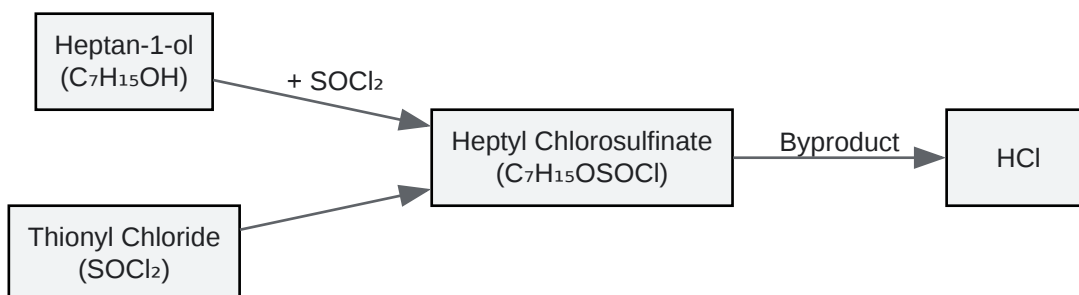
- Materials: Heptan-1-ol, thionyl chloride (SOCl_2), and an inert solvent (e.g., dichloromethane or diethyl ether).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-1-ol in an excess of the inert solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add thionyl chloride (1.1 equivalents) to the stirred solution. The reaction is exothermic.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- The resulting solution contains **heptyl chlorosulfinate** and can be used for subsequent reactions or carefully concentrated under reduced pressure for analysis.

3.2. Spectroscopic Analysis

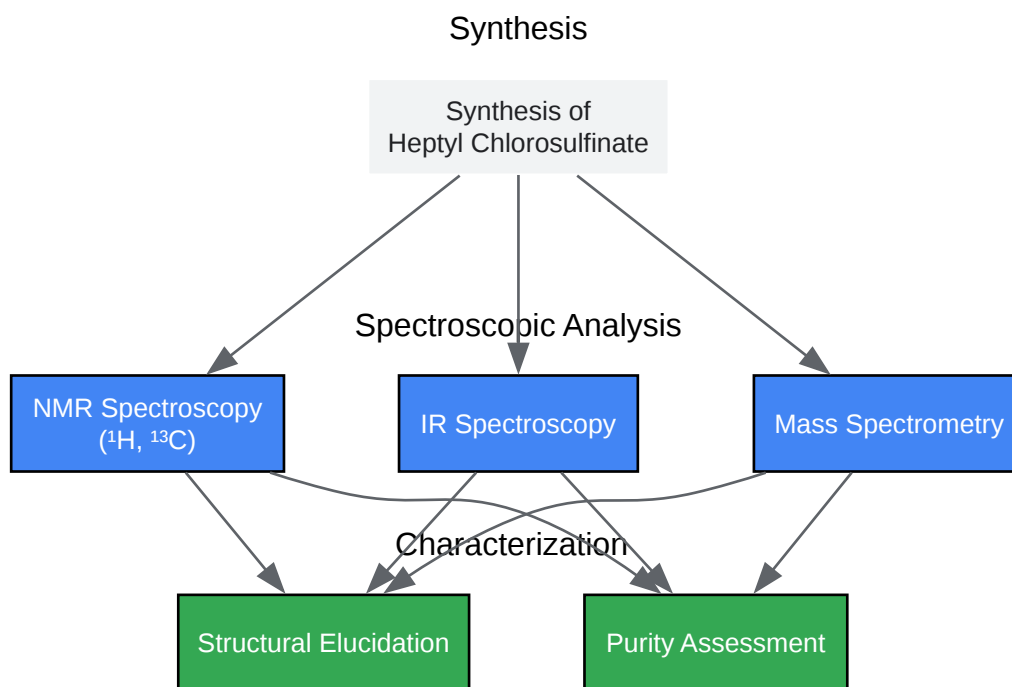
- NMR Spectroscopy:
 - Acquire ^1H and ^{13}C NMR spectra of the crude reaction mixture or a purified sample dissolved in a deuterated solvent (e.g., CDCl_3).
 - Use a standard NMR spectrometer (e.g., 300 MHz or higher).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI).
 - The instrument will provide the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations



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Caption: Synthesis of **Heptyl Chlorosulfinate** from Heptanol.



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Caption: Workflow for Spectroscopic Analysis and Characterization.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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